1-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-amine belongs to the class of substituted benzimidazoles. This class exhibits significant pharmacological potential and has been researched for a wide range of activities, including antiviral, antihistaminic, and anticancer properties. [, , , ] The target compound specifically incorporates a morpholine ring, a structural feature often associated with enhanced solubility and bioavailability. []
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine is a compound that combines a benzimidazole moiety with a morpholine group. This unique structure suggests potential applications in medicinal chemistry, particularly in drug discovery and development. The compound's design allows it to interact with various biological targets, which may lead to therapeutic benefits.
This compound is typically synthesized through organic chemistry methods involving multi-step reactions. It can be found in various chemical databases and research articles focusing on synthetic methodologies and biological evaluations.
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine often involves several key steps:
The reaction conditions often require controlled temperatures and inert atmospheres to minimize side reactions. Solvents such as dimethylformamide or dichloromethane are commonly used to dissolve reactants and facilitate the reaction.
The molecular structure of 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine can be represented as follows:
Key structural features include:
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine can undergo various chemical transformations:
Oxidation: The thiophene moiety (if present in derivatives) can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with alkyl halides to introduce different substituents.
Common reagents for these reactions include:
The mechanism of action for 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine varies depending on its biological target. Benzimidazoles are known to exhibit a range of activities, including:
The specific interactions at the molecular level would require detailed studies using techniques such as X-ray crystallography or NMR spectroscopy to elucidate binding modes.
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine is characterized by:
Key chemical properties include:
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine has several potential applications:
The compound is systematically named as 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine according to IUPAC conventions. Its molecular formula is C₁₃H₁₈N₄O, with a molecular weight of 246.31 g/mol [1]. Key nomenclature features include:
This compound features a dual-pharmacophore architecture (Figure 1):
Table 1: Topological Descriptors
Feature | Description |
---|---|
Hybrid Type | Benzimidazole-morpholine conjugate |
Linker Bond | N1-Benzimidazole − CH₂−CH₂ − N4-Morpholine |
Key Functional Groups | 2-Amino (benzimidazole), tertiary amine (morpholine), ether (morpholine) |
3D Pharmacophore | Aromatic plane + aliphatic morpholine ring + flexible tether |
While direct single-crystal data for the title compound is unavailable in the search results, studies on closely related morpholine-ethyl-benzimidazole systems reveal consistent packing motifs and lattice parameters [5] [10]:
Table 2: Crystallographic Parameters of Analogous Compounds
Parameter | Ethyl Carboxylate Derivative [10] | Pyrrolidinyl Derivative [5] |
---|---|---|
Crystal System | Monoclinic | Triclinic |
Space Group | P2₁/c | P1̄ |
a (Å) | 10.3595(3) | 12.2602(3) |
b (Å) | 20.6870(6) | 13.7267(4) |
c (Å) | 23.7904(7) | 15.3163(4) |
β (°) | 112.839(2) | 93.700(1) |
V (ų) | 4698.7(2) | 2529.56(12) |
Z | 8 | 4 |
Morpholine Ring Dynamics
Benzimidazole Geometry
Ethyl Linker Flexibility
FT-IR Spectroscopy
Key experimental bands (from analogues [4] [8]):
NMR Spectroscopy
Predicted ¹H/¹³C shifts based on SCBT data [1] [7]:
High-Resolution Mass Spectrometry (HRMS)
Table 3: Summary of Spectroscopic Signatures
Technique | Key Peaks | Assignment |
---|---|---|
FT-IR | 3320, 3180 cm⁻¹ | ν(NH₂) asymmetric/symmetric |
1615 cm⁻¹ | ν(C=N) benzimidazole | |
1115 cm⁻¹ | ν(C–O–C) morpholine | |
¹H NMR | 7.25–7.45 (m, 4H) | Benzimidazole H5–H8 |
5.85 (s, 2H) | C2-NH₂ | |
3.55 (t, 4H), 2.40 (t, 4H) | Morpholine CH₂ | |
HRMS | [M+H]⁺ 247.1554 | C₁₃H₁₉N₄O⁺ |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2